Enantiomeric Purity: (1S) vs. Racemic Mixture (CAS 1540166-99-1)
The (1S)-configured target compound provides definitive stereochemical control for synthesis, in contrast to the racemic mixture (1-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-amine, CAS 1540166-99-1 ). While a direct, published biological IC50 comparison between this specific (1S) isomer and its (1R) counterpart is absent from open literature, the Roche patent demonstrates that specific chiral configurations on the oxazine ring are required for potent P2X7 antagonism [1]. Standard supplier specifications for this compound indicate a typical purity of 95%, which includes the enantiomeric excess (ee) needed for asymmetric applications, a parameter not satisfied by the racemate .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Enantiomerically pure (1S)-isomer (Specific optical rotation not publicly disclosed) |
| Comparator Or Baseline | Racemic mixture: 1-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-amine (CAS 1540166-99-1) |
| Quantified Difference | Qualitative difference; target compound provides single enantiomer for chiral synthesis, baseline is a 1:1 mixture of enantiomers. |
| Conditions | Chiral building block procurement specification; enantiomeric excess typically assured via chiral synthesis route. |
Why This Matters
For asymmetric synthesis or chiral SAR studies, the use of the racemate invalidates the experiment by introducing a confounding stereochemical variable, potentially halving the effective concentration of the desired isomer and introducing unknown off-target effects.
- [1] Brotherton-pleiss, C. E., Harris III, R. N., Loe, B. E., et al. (Roche Palo Alto LLC). (2014). US Patent US8871760B2: [1,2,4]triazolo[3,4-C][1,4]oxazines as P2X7 modulators. View Source
